molecular formula C19H19NO4 B2562606 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine CAS No. 1210477-89-6

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine

Cat. No.: B2562606
CAS No.: 1210477-89-6
M. Wt: 325.364
InChI Key: YRRSYUPFNHLZRW-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed around two privileged chemical scaffolds. The 1,3-benzodioxole moiety is a common feature in biologically active molecules and has been investigated for its potential as an agonist for plant hormone receptors, suggesting its utility in probing complex biological pathways . The pyrrolidine ring is a highly versatile saturated heterocycle that contributes to the three-dimensional structure of the molecule, potentially enhancing its ability to bind selectively to biological targets . The incorporation of both these structures into a single molecule makes it a promising candidate for high-throughput screening and as a synthetic intermediate in the development of novel therapeutic agents. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new lead compounds for various applications. The specific stereochemistry of the pyrrolidine ring can be critical for biological activity, as different stereoisomers can exhibit distinct binding modes to enantioselective proteins . This compound is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-5-2-13(3-6-16)15-8-9-20(11-15)19(21)14-4-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRSYUPFNHLZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed by reacting with formaldehyde under acidic conditions.

    Acylation: The benzodioxole can then be acylated using an appropriate acyl chloride to introduce the carbonyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide.

    Coupling: Finally, the methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the methoxyphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that compounds with similar structural motifs exhibit notable antibacterial activities. For instance, derivatives of pyrrolidine have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In one study, the compound was evaluated for its minimum inhibitory concentration (MIC) against these pathogens, revealing promising antibacterial effects comparable to established antibiotics like penicillin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-induced macrophage models indicated that it significantly inhibits nitric oxide production, showcasing its potential as an anti-inflammatory agent. The inhibition rates were substantial at varying concentrations, suggesting a robust mechanism of action against inflammation .

Anticancer Activity

In the realm of oncology, 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine has demonstrated moderate antineoplastic activity against several cancer cell lines, including cervical cancer (HeLa) and gastric cancer cells (SGC-7901). The compound's ability to induce cytotoxicity in these cell lines positions it as a candidate for further development in cancer therapeutics .

Case Study 1: Antibacterial Screening

In a controlled study, several derivatives of pyrrolidine were screened for their antibacterial efficacy. The results indicated that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine exhibited MIC values ranging from 0.96 to 7.81 μg/mL against Staphylococcus aureus, highlighting their potential as new antibacterial agents .

Case Study 2: Anti-inflammatory Evaluation

Another study focused on evaluating the anti-inflammatory properties of the compound using RAW264.7 macrophages. The findings revealed that at concentrations of 1.0 and 2.0 µg/mL, the compound inhibited nitric oxide production by approximately 86% and 94%, respectively, establishing its efficacy as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxole-5-carbonyl)-3-phenylpyrrolidine: Lacks the methoxy group.

    1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-hydroxyphenyl)pyrrolidine: Has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may confer various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine is C18H19NO4C_{18}H_{19}NO_4, with a molecular weight of approximately 313.35 g/mol. The structure consists of a benzodioxole moiety linked to a pyrrolidine ring, which is further substituted by a methoxyphenyl group.

PropertyValue
Molecular FormulaC18H19NO4C_{18}H_{19}NO_4
Molecular Weight313.35 g/mol
CAS Number1421462-82-9
SMILESCOc1ccc(cc1)C(=O)N1CCCCC1

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities. Notably, derivatives of benzodioxole and pyrrolidine have been associated with several pharmacological effects:

  • Anti-inflammatory Activity : Compounds containing the benzodioxole structure have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Studies have suggested that pyrrolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal activities against various pathogens.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of benzodioxole derivatives. Compounds were tested for their ability to inhibit the production of inflammatory mediators in vitro. The results indicated that these compounds could effectively reduce levels of TNF-alpha and IL-6 in human cell lines, suggesting a mechanism for their anti-inflammatory action .

Anticancer Activity

Research has demonstrated that pyrrolidine derivatives can act as potent inhibitors of cancer cell proliferation. For instance, a derivative structurally related to 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine was shown to induce cell cycle arrest and apoptosis in breast cancer cells via the activation of the caspase pathway .

Antimicrobial Properties

In antimicrobial assays, compounds similar to this pyrrolidine derivative exhibited moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as an antibacterial agent .

Case Study 1: Anti-cancer Efficacy

In a preclinical study, a series of benzodioxole-pyrrolidine derivatives were evaluated for their anti-cancer efficacy against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against prostate and lung cancer cells. Mechanistic studies revealed that these compounds could inhibit key signaling pathways involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds. Using an animal model of arthritis, researchers found that treatment with the compound led to reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A copper(I) complex catalyst has been reported to facilitate the formation of structurally similar pyrrolidine derivatives through alkyne cyclization (yield ~90%) . Key steps include coupling the benzodioxole moiety to the pyrrolidine core using carbonylative conditions. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by 1^1H/13^{13}C NMR are critical to confirm intermediate structures.

Q. How is the molecular structure of this compound experimentally validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For analogous compounds, SCXRD at 293 K revealed bond lengths (mean C–C = 0.003 Å) and torsional angles, with R-factor = 0.042 . Complementary techniques like FT-IR (for carbonyl and C-O-C benzodioxole stretches) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight.

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the HOMO-LUMO gap and electrostatic potential surfaces. For related benzodioxole-pyrrolidine hybrids, DFT studies show electron density localization on the methoxyphenyl ring, influencing nucleophilic reactivity . Molecular docking can further predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect its biological or physicochemical properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting the methoxyphenyl group with electron-withdrawing groups (e.g., fluoro) enhances metabolic stability but reduces solubility. For example, replacing 4-methoxy with 4-fluorophenyl in analogous compounds increased logP by 0.5 units, impacting membrane permeability . Polymorph screening (via solvent evaporation or slurry methods) identifies crystalline forms with varying dissolution rates .

Q. What analytical techniques resolve contradictions in purity or degradation profiles?

  • Methodological Answer : High-performance liquid chromatography–mass spectrometry (HPLC-MS) with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) detects impurities ≤0.1%. Gas chromatography (GC) with flame ionization identifies volatile byproducts (e.g., residual pyrrolidine) . Discrepancies in purity assays (e.g., NMR vs. HPLC) may arise from non-UV-active impurities, requiring orthogonal validation.

Q. How can in vitro assays guide the optimization of this compound for target engagement?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based) with IC50_{50} determination. For benzodioxole derivatives, competitive binding assays (e.g., SPR or ITC) quantify interactions with receptors like GPCRs. Metabolic stability is assessed via liver microsome incubation (e.g., human/rat, 1 mg/mL protein) with LC-MS/MS monitoring of parent compound depletion .

Q. What strategies mitigate toxicity risks identified in preliminary safety assessments?

  • Methodological Answer : Ames tests (TA98/TA100 strains) evaluate mutagenicity. For compounds showing hepatotoxicity, introduce hydrophilic groups (e.g., hydroxyl) to reduce logP. Safety data sheets for related pyrrolidine-oxalic acid salts highlight acute toxicity (oral LD50_{50} > 2000 mg/kg in rats), necessitating PPE (gloves, goggles) during handling .

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